(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-FURALDEHYDE (3-ALLYL-5-(4-ME-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that features a furan ring, a thiazolidine ring, and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE (3-ALLYL-5-(4-ME-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of 2-furaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiazolidine ring.
Reduction: Reduction reactions could target the hydrazone functional group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the furan or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Furaldehyde hydrazone: A simpler analog without the thiazolidine ring.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine structures but different substituents.
Benzylidene hydrazones: Compounds with similar hydrazone functional groups but different aromatic rings.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-3-10-22-18(23)17(12-15-8-6-14(2)7-9-15)25-19(22)21-20-13-16-5-4-11-24-16/h3-9,11,13,17H,1,10,12H2,2H3/b20-13+,21-19+ |
InChI Key |
XKBNQNLRNWATHJ-BSSBVLFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=CO3)/S2)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=CO3)S2)CC=C |
Origin of Product |
United States |
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